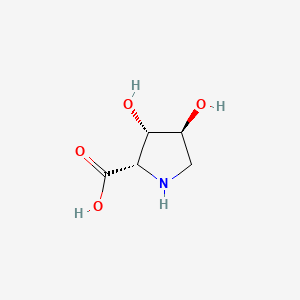

(2S,3S)-3,4-dihydroxy-L-proline

Description

Properties

CAS No. |

23161-63-9 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2S,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4+/m0/s1 |

InChI Key |

HWNGLKPRXKKTPK-YVZJFKFKSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](N1)C(=O)O)O)O |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Identification in Microbial and Eukaryotic Organisms

The discovery of dihydroxyproline isomers in various organisms has shed light on their importance in specialized biological structures.

The intricate and robust cell walls of diatoms, a major group of algae, are known to contain a specific stereoisomer of 3,4-dihydroxy-L-proline. Research has identified 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline as a component of the proteinaceous material within the cell walls of eight different diatom species. nih.gov This compound was successfully isolated from the cell wall of Navicula pelliculosa, and its structure was confirmed using nuclear magnetic resonance spectroscopy. nih.gov The presence of this modified amino acid in the diatom cell wall suggests a role in the structural integrity and potentially in the process of biomineralization that forms the characteristic silica (B1680970) shells of these organisms.

In the fungal kingdom, a stereoisomer of 3,4-dihydroxy-L-proline has been identified as a constituent of toxic peptides produced by certain mushrooms. Specifically, 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline is a component of virotoxins, which are toxic peptides found in the Amanita virosa mushroom. nih.govpnas.org The determination of its structure was achieved through chemical methods and confirmed by NMR spectroscopy. nih.gov Virotoxins, along with other toxins like phallotoxins and amatoxins, contribute to the toxicity of these mushrooms. pdn.ac.lknih.govcornell.edu The inclusion of this hydroxylated proline derivative in the peptide structure is likely crucial for its toxic activity.

The remarkable underwater adhesive properties of the blue mussel, Mytilus edulis, are attributed to a suite of specialized proteins found in its byssal threads. nih.govresearchgate.net One of these proteins, Mytilus foot protein-1 (mfp-1), is a key component of the protective cuticle of the byssus. nih.gov Analysis of mfp-1 has revealed the presence of trans-2,3-cis-3,4-dihydroxyproline. nih.gov This modified amino acid is part of a repeating decapeptide sequence within the protein. nih.gov The extensive hydroxylation of proline residues, including the formation of dihydroxyproline, is thought to contribute to the unique conformational properties and adhesive function of these proteins. nih.gov The UniProt database entry for the adhesive plaque matrix protein (FP1) from Mytilus edulis also lists (3R,4S)-3,4-dihydroxyproline as a modified residue. uniprot.org

Presence in Specific Biomolecules

The incorporation of (2S,3S)-3,4-dihydroxy-L-proline and its isomers into specific biomolecules highlights its role in protein structure and function.

Collagen, the most abundant protein in animals, is characterized by its triple helical structure, which relies on the post-translational hydroxylation of proline residues. nih.govnih.govnews-medical.net While (2S,4R)-4-hydroxyproline is the most common, collagen also contains the less abundant (2S,3S)-3-hydroxyproline. nih.gov This 3-hydroxyproline (B1217163) is more prevalent in the basement membrane protein, type IV collagen. nih.gov The hydroxylation of proline residues is a critical post-translational modification for the proper folding and stability of the collagen triple helix. researchgate.netresearchgate.net Recent studies have focused on the role of 3-hydroxyproline in the interactions of type IV collagen with other basement membrane proteins, such as nidogens. nih.gov Although the direct incorporation of (2S,3S)-3,4-dihydroxy-L-proline into collagen is not as well-documented as mono-hydroxylated forms, the enzymatic machinery for prolyl hydroxylation and the presence of 3-hydroxyproline in type IV collagen suggest a complex landscape of proline modifications that are essential for the structure and function of this vital protein. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation Mechanisms

The introduction of hydroxyl groups onto the proline ring is a critical post-translational modification and a key step in the biosynthesis of hydroxyprolines. This transformation is carried out by a specific class of enzymes that operate through a well-defined oxidative mechanism.

Proline hydroxylation is predominantly catalyzed by members of the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. nih.gov These non-heme iron-containing enzymes require molecular oxygen (O₂), Fe(II), and 2-oxoglutarate (α-ketoglutarate) as co-substrates to carry out the hydroxylation reaction. wikipedia.orgwikipedia.org The catalytic mechanism involves the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, which generates a highly reactive ferryl (Fe⁴⁺=O) intermediate. This powerful oxidizing species then abstracts a hydrogen atom from the proline substrate, followed by the rebound of a hydroxyl group, resulting in the hydroxylated product. wikipedia.org Ascorbate is also a crucial cofactor in this process, though it is not consumed stoichiometrically; its role is to reduce the iron center from the ferric (Fe³⁺) back to the ferrous (Fe²⁺) state if it becomes unproductively oxidized, thereby reactivating the enzyme for subsequent catalytic cycles. wikipedia.org

A variety of proline hydroxylases have been identified, primarily in microorganisms, which exhibit remarkable regio- and stereospecificity, hydroxylating the proline ring at different positions (C-3 or C-4) and with different stereochemistry (cis or trans). These enzymes act on free L-proline. For instance, L-proline cis-3-hydroxylase (cisP3H), found in Streptomyces and Bacillus species, specifically produces cis-3-hydroxy-L-proline. wikipedia.orgnih.gov Similarly, proline cis-4-hydroxylases (cisP4H) and trans-4-hydroxylases (transP4H) catalyze the formation of cis-4-hydroxy-L-proline and trans-4-hydroxy-L-proline, respectively. nih.gov The hydroxylation of proline residues within polypeptide chains, particularly the -X-Pro-Gly- sequence in collagen, is catalyzed by procollagen-proline dioxygenases, also known as prolyl hydroxylases (P4H). wikipedia.org

| Enzyme | Abbreviation | Source Organism (Example) | Substrate | Product |

|---|---|---|---|---|

| L-proline cis-3-hydroxylase | cisP3H | Streptomyces sp. TH1, Bacillus sp. | L-proline | cis-3-hydroxy-L-proline |

| L-proline cis-4-hydroxylase | cisP4H | Mesorhizobium loti, Sinorhizobium meliloti | L-proline | cis-4-hydroxy-L-proline |

| L-proline trans-4-hydroxylase | transP4H | Dactylosporangium sp. | L-proline | trans-4-hydroxy-L-proline |

| Procollagen-proline dioxygenase | P4H | Humans, various animals | Proline in -X-Pro-Gly- sequences | (2S, 4R)-4-hydroxyproline |

While various proline hydroxylases are known to produce monohydroxylated prolines, the specific enzymatic pathway leading to dihydroxylated forms, such as (2S,3S)-3,4-dihydroxy-L-proline, through a subsequent hydroxylation of a monohydroxylated precursor like cis-3-hydroxy-L-proline, is not extensively documented in scientific literature. The known proline hydroxylases typically exhibit high specificity for L-proline and catalyze a single hydroxylation event. The biosynthesis of other dihydroxyproline isomers, such as 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline found in the virotoxins of Amanita virosa mushrooms, has been identified, but the precise enzymatic steps for their formation remain an area of ongoing research. mpg.de

Precursor Amino Acids and Intermediates

The biosynthesis of (2S,3S)-3,4-dihydroxy-L-proline fundamentally relies on the availability of its direct precursor, L-proline, which itself is synthesized from a common metabolic intermediate.

L-proline serves as the direct precursor for the enzymatic hydroxylation reactions that yield various hydroxyproline (B1673980) isomers. nih.govnih.gov The carbon skeleton of L-proline is derived from the amino acid L-glutamate. In this pathway, glutamate is first phosphorylated to γ-glutamyl phosphate, which is then reduced to glutamate-γ-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced by P5C reductase to yield L-proline. Once synthesized, L-proline can be acted upon by the aforementioned proline hydroxylases. While other proline derivatives, such as 3,4-dehydroproline, are known, they primarily function as inhibitors of prolyl 4-hydroxylase rather than as natural biosynthetic intermediates in this pathway. nih.gov

The metabolic degradation of hydroxyproline isomers is distinct from that of proline. While proline is catabolized by proline dehydrogenase (PRODH), different hydroxyproline isomers are acted upon by separate enzymes. For example, a human enzyme, C14orf149, has been identified as a trans-3-hydroxy-L-proline dehydratase, which converts its substrate to Δ¹-pyrroline-2-carboxylate (Pyr2C). nih.gov This highlights that specific metabolic pathways exist for different isomers. The degradation pathways for many hydroxyproline isomers converge on intermediates that can eventually enter central metabolism. The initial steps are catalyzed by distinct dehydrogenases, leading to the formation of intermediates like Δ¹-pyrroline-3-hydroxy-5-carboxylate from hydroxyproline, which is further processed.

Microbial Metabolic Pathways and Enzymes

Microorganisms have evolved diverse and efficient pathways to metabolize various forms of hydroxyproline, a non-proteinogenic amino acid abundant in collagen and plant cell wall proteins. cabidigitallibrary.orgnih.gov These metabolic routes are crucial for nutrient cycling in various environments. Bacterial systems, in particular, have been studied extensively, revealing distinct aerobic and anaerobic pathways that differ significantly from those found in mammals. researchgate.netnih.gov

Bacterial Metabolism of L-Hydroxyproline

Bacteria utilize L-hydroxyproline, primarily the trans-4-L-hydroxyproline (T4LHyp) isomer, as a source of carbon and nitrogen. nih.govresearchgate.net The most well-characterized bacterial pathway is an aerobic process that converts T4LHyp into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This pathway involves a series of four enzymatic steps. cabidigitallibrary.orgnih.gov

The aerobic catabolism of T4LHyp in bacteria such as Pseudomonas and Sinorhizobium meliloti is initiated by the epimerization of trans-4-L-hydroxyproline to cis-4-D-hydroxyproline. nih.gov This is followed by the oxidation of cis-4-D-hydroxyproline to Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C). nih.govnih.gov The pathway proceeds with the deamination of Pyr4H2C to α-ketoglutarate semialdehyde (α-KGSA), which is then oxidized to α-ketoglutarate. nih.gov

In contrast, anaerobic metabolism of hydroxyproline has been identified in gut microbes. nih.govtandfonline.com For instance, the glycyl radical enzyme (GRE), trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), catalyzes the direct removal of water from Hyp to produce Δ¹-pyrroline-5-carboxylate (P5C). nih.govtandfonline.com Another anaerobic pathway involves a different GRE, trans-4-hydroxy-D-proline C-N-lyase (HplG), which opens the proline ring to yield 2-amino-4-ketopentanoate (AKP). illinois.edu

The key enzymes involved in the primary aerobic bacterial pathway for L-hydroxyproline metabolism are detailed below.

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

| L-Hydroxyproline 2-epimerase | HypE | 5.1.1. | trans-4-L-Hydroxyproline → cis-4-D-Hydroxyproline |

| D-Hydroxyproline dehydrogenase | D-HypDH | 1.5.99.- | cis-4-D-Hydroxyproline → Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) + Electron Acceptor |

| Δ¹-Pyrroline-4-hydroxy-2-carboxylate deaminase | HypD | 3.5.4.- | Δ¹-pyrroline-4-hydroxy-2-carboxylate → α-Ketoglutarate semialdehyde (α-KGSA) + NH₃ |

| α-Ketoglutarate semialdehyde dehydrogenase | HypH / LhpG | 1.2.1.21 | α-Ketoglutarate semialdehyde → α-Ketoglutarate + NAD(P)H |

This table summarizes the core enzymes of the aerobic L-hydroxyproline degradation pathway in bacteria based on findings in organisms like Pseudomonas and Sinorhizobium. cabidigitallibrary.orgnih.govnih.gov

Gene Clusters Associated with L-Hydroxyproline Metabolism

In many bacteria, the genes encoding the enzymes for L-hydroxyproline catabolism are organized into clusters on the genome. researchgate.netnih.gov These lhp (L-hydroxyproline) or hyp gene clusters are often co-regulated, allowing for efficient control of the metabolic pathway in response to the availability of hydroxyproline. nih.govresearchgate.net The organization and composition of these gene clusters can vary between different bacterial species.

For example, in Sinorhizobium meliloti, a cluster of 14 hyp genes has been identified on the pSymB chromid, organized into five operons. nih.gov The expression of these genes is induced by trans-4-L-hydroxyproline and controlled by a negative regulator, HypR. nih.gov Similarly, studies in Pseudomonas aeruginosa and Pseudomonas putida have identified gene clusters containing the necessary dehydrogenases and deaminases for hydroxyproline degradation. nih.govnih.gov These clusters also frequently contain genes for putative transporters and regulatory proteins. researchgate.net

Bioinformatic analyses have revealed that these gene clusters are widespread among various bacteria, suggesting a common evolutionary origin and importance for this metabolic capability. nih.gov The presence of genes for collagenases or peptidases within or near these clusters in some bacteria further supports the hypothesis that these organisms can break down collagen to release hydroxyproline for use as a nutrient source. researchgate.net

| Bacterial Species | Gene Cluster Name | Key Genes Encoded | Regulator |

| Sinorhizobium meliloti | hyp cluster | hypE (epimerase), hypO (dehydrogenase), hypD (deaminase), hypH (dehydrogenase), hypMNPQ (transporter) | HypR |

| Pseudomonas aeruginosa PAO1 | lhp cluster | lhpP (epimerase), lhpCDEA (dehydrogenase subunits), lhpF (deaminase), lhpG (dehydrogenase) | - |

| Pseudomonas putida | lhp cluster | lhpP (epimerase), lhpB (dehydrogenase), lhpF (deaminase), lhpG (dehydrogenase) | - |

| Streptomyces coelicolor A3(2) | - | L-Hyp epimerase, D-hydroxyproline dehydrogenase, Pyr4H2C deaminase | HypR |

This table provides examples of gene clusters responsible for L-hydroxyproline metabolism in different bacteria. nih.govnih.govnih.govresearchgate.net

Academic Synthesis Methodologies for 2s,3s 3,4 Dihydroxy L Proline and Isomers

Chemical Synthesis Approaches

The construction of the pyrrolidine (B122466) ring with specific stereochemistry at the C3 and C4 positions requires precise and controlled synthetic routes. Chemists have developed several methodologies that start from enantiomerically pure materials to guide the formation of the desired isomers of 3,4-dihydroxy-L-proline.

Stereoselective Syntheses from Chiral Precursors

The foundation of stereoselective synthesis for these compounds lies in the use of a "chiral pool," where readily available, enantiomerically pure natural products serve as the starting point. This approach transfers the existing chirality of the starting material to the final product, circumventing the need for chiral resolution or asymmetric catalysis in later stages.

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures in organic synthesis. In the context of dihydroxyproline synthesis, this reaction is applied to unsaturated chiral allylamines, which are themselves derived from enantiomerically enriched epoxy alcohols. nih.gov The RCM reaction effectively closes the pyrrolidine ring, and the stereochemistry of the final product is dictated by the chirality of the initial epoxy alcohol precursor. This strategy has been successfully employed to demonstrate the enantioselective synthesis of (2S,3R,4S)-3,4-dihydroxyproline. nih.gov

The general process involves preparing fully protected chiral allylamines and subjecting them to RCM to form a cyclic allylamine intermediate. nih.gov Subsequent functionalization of the double bond within the ring, typically through dihydroxylation, yields the desired 3,4-dihydroxyproline (B1205037) derivative.

Table 1: RCM Approach to Dihydroxyproline Isomers

| Precursor Type | Key Reaction | Intermediate | Example Product Isomer |

|---|---|---|---|

| Unsaturated chiral allylamines (from epoxy alcohols) | Ring-Closing Metathesis (RCM) | Cyclic allylamine | (2S,3R,4S)-3,4-dihydroxyproline |

Pentose sugars and their corresponding γ-lactones represent an abundant and highly versatile chiral pool for the synthesis of 3,4-dihydroxyproline isomers. A general strategy has been developed where a pentose sugar lactone can be converted into a protected 3,4-dihydroxyproline through a sequence of approximately nine reactions. nih.govresearchgate.net This approach allows for the synthesis of various stereoisomers by selecting the appropriate starting pentose sugar. nih.govresearchgate.net

Key transformations in this pathway include the introduction of an amino group precursor (often an azide) and cyclization to form the pyrrolidine ring. rsc.org The inherent stereochemistry of the sugar dictates the final stereochemical outcome of the proline derivative. For instance, D-ribonolactone has been successfully converted to a D-proline derivative, while L-arabinonolactone and L-lyxonolactone have yielded different L-proline isomers. nih.govresearchgate.net

Building on the use of sugar lactones, specific syntheses from D-xylono- and L-lyxono-1,4-lactones have been developed. For example, the synthesis of (2S,3R,4R)-3,4-dihydroxyproline can be achieved starting from 2,5-dibromo-2,5-dideoxy-D-xylono- or -lyxono-1,4-lactone. researchgate.net The process involves the strategic manipulation of functional groups on the lactone ring. For instance, brief treatment of D-lyxono-1,4-lactone with hydrogen bromide in acetic acid can yield 2-bromo-2-deoxy-D-xylono-1,4-lactone, a key intermediate for further transformation into the target amino acid. researchgate.net

Another effective strategy involves the stereoselective functionalization of a pre-formed proline ring system, specifically a 3,4-dehydroproline derivative. The double bond between C3 and C4 serves as a handle for introducing the two hydroxyl groups. The cis-dihydroxylation of this double bond using osmium tetroxide is a highly reliable and stereospecific reaction that proceeds via a syn-addition mechanism. organic-chemistry.orglibretexts.org This reaction creates a cis-1,2-diol.

The facial selectivity of the osmium tetroxide attack is governed by steric effects, with the reagent preferentially approaching the less hindered face of the alkene. echemi.comstackexchange.com While standard Upjohn dihydroxylation conditions (catalytic OsO₄ with NMO) are primarily controlled by sterics, the addition of certain ligands, such as TMEDA, can introduce directing effects from nearby functional groups through hydrogen bonding. stackexchange.com This allows for a degree of control over which of the two possible cis-diastereomers is formed.

Table 3: Dihydroxylation of 3,4-Dehydroproline

| Precursor | Reagent | Key Reaction Type | Product Stereochemistry |

|---|---|---|---|

| N-protected 3,4-dehydroproline ester | Osmium tetroxide (OsO₄) | syn-dihydroxylation | cis-3,4-dihydroxyproline derivative |

L-tartaric acid is a widely used chiral building block in asymmetric synthesis due to its C2 symmetry and multiple functional groups. It serves as a versatile chiral template for the enantioselective preparation of complex molecules. nih.gov In the context of amino acid synthesis, L-tartaric acid can be elaborated into key intermediates that possess the correct stereochemical framework for constructing substituted pyrrolidines. For example, it has been used as the chiral template to enantioselectively prepare a bromoacetylene fragment which is a precursor for the synthesis of other complex natural products. nih.gov While a direct, complete synthesis of (2S,3S)-3,4-dihydroxy-L-proline from L-tartaric acid is not prominently detailed in the provided context, its role as a fundamental chiral starting material is well-established for building stereochemically rich structures.

Strategies Involving Cycloaddition Reactions (e.g., Azomethine Ylides, Hetero-Diels-Alder)

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. The [3+2] cycloaddition of azomethine ylides and the [4+2] hetero-Diels-Alder reaction have been explored for the synthesis of the pyrrolidine core of dihydroxyproline and its analogues.

Azomethine ylides, typically generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, are versatile 1,3-dipoles for the synthesis of five-membered nitrogen heterocycles. The reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a substituted pyrrolidine ring. While the direct synthesis of (2S,3S)-3,4-dihydroxy-L-proline via this method is not extensively documented in readily available literature, the principles of diastereoselective azomethine ylide cycloadditions provide a conceptual framework. The stereochemical outcome of these reactions is often controlled by the geometry of the ylide and the nature of the dipolarophile. For instance, the use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity, which would be crucial for establishing the desired (2S,3S) configuration.

The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, offers another avenue to the pyrrolidine skeleton. An intramolecular hetero-Diels-Alder reaction of a nitrogen-linked diene and dienophile could, in principle, construct the bicyclic precursor to a dihydroxylated proline derivative. The stereoselectivity of such reactions is governed by the Woodward-Hoffmann rules and can be influenced by the conformational biases of the tether connecting the diene and dienophile. While specific examples leading directly to (2S,3S)-3,4-dihydroxy-L-proline are not prominent, the versatility of the hetero-Diels-Alder reaction in constructing complex heterocyclic architectures suggests its potential in this context.

Development of New Synthetic Routes for Substituted Prolines

The quest for novel and efficient methods to synthesize substituted prolines, including dihydroxylated variants, is an active area of research. These routes often start from readily available chiral precursors and employ stereoselective transformations to install the desired functionalities.

One common strategy involves the modification of existing proline derivatives. For example, the stereoselective dihydroxylation of a proline derivative containing a double bond at the 3,4-position could yield the desired product. The choice of dihydroxylation reagent, such as osmium tetroxide in the presence of a chiral ligand (Sharpless asymmetric dihydroxylation), would be critical in controlling the stereochemistry of the newly introduced hydroxyl groups.

Another approach involves the cyclization of a linear precursor that already contains the necessary stereocenters. For instance, a chiral amino acid derivative with appropriate protecting groups and functionalities can be elaborated into a linear chain that is then induced to cyclize to form the pyrrolidine ring. The stereochemical integrity of the starting material is transferred to the final product.

The development of novel synthetic routes often focuses on improving efficiency, scalability, and stereocontrol. This includes the exploration of new catalysts, reaction conditions, and protecting group strategies to achieve the desired (2S,3S) stereochemistry in a predictable and high-yielding manner.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. This strategy is particularly advantageous for the synthesis of complex chiral molecules like (2S,3S)-3,4-dihydroxy-L-proline.

Application of L-Threonine Aldolase

L-Threonine aldolase is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol addition of glycine to an aldehyde to form a β-hydroxy-α-amino acid. This enzymatic reaction creates two new stereocenters with high stereocontrol. While L-threonine aldolase is primarily known for the synthesis of linear β-hydroxy-α-amino acids, its application in a chemoenzymatic route to cyclic amino acids like dihydroxyproline is a plausible, though not extensively documented, strategy.

A hypothetical chemoenzymatic route could involve the synthesis of a suitable aldehyde-containing precursor that, upon reaction with glycine catalyzed by L-threonine aldolase, would generate a linear intermediate with the desired stereochemistry at the α- and β-positions. Subsequent chemical transformations would then be required to cyclize this intermediate to form the 3,4-dihydroxy-L-proline ring system. The success of this approach would hinge on the substrate tolerance of the L-threonine aldolase for the specific aldehyde precursor and the efficiency of the subsequent cyclization steps.

| Enzyme | Reaction Type | Substrates | Product | Stereoselectivity |

| L-Threonine Aldolase | Aldol Addition | Glycine, Aldehyde | β-hydroxy-α-amino acid | High |

Integration of Microbial Hydroxylases in Synthetic Routes

Microbial hydroxylases are enzymes that can introduce hydroxyl groups into a wide range of organic molecules with high regio- and stereoselectivity. The direct hydroxylation of L-proline at the C3 and C4 positions using microbial enzymes presents an attractive and potentially "green" route to 3,4-dihydroxy-L-proline.

Several microorganisms have been identified that possess proline hydroxylases capable of hydroxylating L-proline. These enzymes often belong to the family of Fe(II)/α-ketoglutarate-dependent dioxygenases. The challenge lies in identifying a microbial system or an isolated hydroxylase that can perform a dihydroxylation reaction with the specific (3S,4S) stereochemistry.

Research in this area has often focused on the production of monohydroxylated prolines, such as trans-4-hydroxy-L-proline. However, the potential for engineering these enzymes or discovering new ones with the desired dihydroxylating activity is an active field of investigation. A successful chemoenzymatic process would involve the fermentation of a proline-producing microorganism that has been engineered to express the appropriate hydroxylase(s), or the use of isolated enzymes to convert L-proline or a proline derivative into (2S,3S)-3,4-dihydroxy-L-proline.

| Enzyme Family | Cofactors | Reaction Type | Substrate | Potential Product |

| Microbial Proline Hydroxylases | Fe(II), α-ketoglutarate, O₂ | Hydroxylation | L-Proline | 3,4-dihydroxy-L-proline |

Enzymology and Substrate Specificity in Dihydroxyproline Formation

Characterization of Proline Hydroxylase Enzymes

Proline hydroxylases are a class of oxidoreductase enzymes that play a crucial role in the post-translational modification of proline residues in proteins and the hydroxylation of free L-proline.

Proline hydroxylases are classified under the EC number 1.14.11, which designates them as oxidoreductases acting on paired donors, with O2 as the oxidant. expasy.org The specific classification further depends on the position of hydroxylation on the proline ring. For instance, proline 3-hydroxylase, which can produce 3-hydroxyproline (B1217163) isomers, is assigned the EC number 1.14.11.28. wikipedia.orgexpasy.org Prolyl 4-hydroxylases, responsible for the more common 4-hydroxyproline (B1632879), are classified under EC 1.14.11.2. adpribodb.orgwikipedia.orgnih.gov These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily, requiring ferrous iron (Fe2+), 2-oxoglutarate, and molecular oxygen as co-substrates for their catalytic activity. nih.govnih.gov

Table 1: Classification of Selected Proline Hydroxylases

| Enzyme Name | EC Number | Function |

| Prolyl 4-hydroxylase | 1.14.11.2 | Catalyzes the formation of 4-hydroxyproline. adpribodb.orgwikipedia.orgnih.gov |

| Proline 3-hydroxylase | 1.14.11.28 | Catalyzes the formation of 3-hydroxyproline. wikipedia.orgexpasy.org |

| Procollagen-proline, 2-oxoglutarate-4-dioxygenase | 1.14.11.2 | Catalyzes the formation of 4-hydroxyproline in collagens. adpribodb.orgnih.gov |

This table is based on the data provided in the text.

The substrate recognition by proline hydroxylases is a highly specific process. For prolyl 4-hydroxylases that act on proline residues within a peptide chain, a key recognition motif is the Xaa-Pro-Gly sequence. nih.govnih.gov The enzyme specifically hydroxylates the proline residue in the Yaa position of this triplet. nih.gov Free L-proline itself is not a substrate for these particular enzymes. nih.gov The unique cyclic structure of proline, containing a secondary amine (an alpha-imino group in its cyclic form), is fundamental for its recognition and binding within the enzyme's active site. researchgate.net This conformational rigidity and the presence of the carboxylic acid group are critical for proper orientation and subsequent hydroxylation. researchgate.net

In contrast, other proline hydroxylases, such as proline 3-hydroxylase from certain microbial sources, can directly hydroxylate free L-proline. wikipedia.orgnih.gov These enzymes exhibit high specificity for L-proline, as D-proline and other proline analogues are not recognized as substrates. expasy.org The active site of these enzymes is precisely shaped to accommodate the L-proline molecule, facilitating the regio- and stereospecific attack of the hydroxyl group.

Regioselectivity and Stereospecificity of Hydroxylation

The terms regioselectivity and stereospecificity are crucial in understanding the formation of different hydroxyproline (B1673980) isomers. Regioselectivity refers to the enzyme's preference for hydroxylating a specific carbon atom on the proline ring (e.g., C3 or C4). Stereospecificity describes the enzyme's ability to produce a specific stereoisomer (e.g., cis or trans configuration of the hydroxyl group relative to the carboxyl group).

The hydroxylation of L-proline can result in several different isomers, depending on the specific proline hydroxylase involved. nih.gov For example, proline 3-hydroxylases from certain Streptomyces and Bacillus species have been shown to stereospecifically hydroxylate L-proline to produce cis-3-hydroxy-L-proline. wikipedia.orgnih.gov This high degree of specificity suggests that the enzyme's active site precisely orients the L-proline substrate to favor hydroxylation at the C3 position and in the cis configuration. nih.gov Similarly, other proline hydroxylases can produce trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and trans-3-hydroxy-L-proline from L-proline. nih.govresearchgate.net The ability to produce all naturally occurring hydroxyproline isomers highlights the diverse catalytic capabilities of these enzymes. nih.gov

Table 2: Examples of Hydroxyproline Isomers Formed from L-Proline

| Enzyme Source | Product Isomer | Reference |

| Streptomyces sp. strain TH1 | cis-3-hydroxy-L-proline | nih.gov |

| Bacillus sp. strains TH2 and TH3 | cis-3-hydroxy-L-proline | nih.gov |

| Various microbial hydroxylases | trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-3-hydroxy-L-proline | nih.govresearchgate.net |

This table is based on the data provided in the text.

To further probe the substrate specificity and catalytic mechanism of proline hydroxylases, studies have been conducted using various ring-substituted proline analogues. These studies help to understand how modifications to the proline ring affect enzyme binding and the hydroxylation reaction. For instance, the inability of proline 3-hydroxylase to act on trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline demonstrates its stringent requirement for an unsubstituted proline ring. expasy.org The use of proline analogues in research has been instrumental in elucidating the structural and electronic requirements for substrate recognition and catalysis by proline hydroxylases.

Biocatalytic Potential of Proline Hydroxylases

The high regioselectivity and stereospecificity of proline hydroxylases make them powerful tools for biocatalysis. nih.gov These enzymes offer a green and efficient alternative to traditional chemical synthesis methods for the production of valuable hydroxyproline isomers. Engineered microorganisms, such as Escherichia coli, can be used as whole-cell biocatalysts to produce specific hydroxyproline isomers. nih.gov By expressing a particular proline hydroxylase in a microbial host, it is possible to direct the conversion of L-proline into a desired hydroxyproline product with high precision. This approach has significant potential for the industrial production of compounds like (2S,3S)-3,4-dihydroxy-L-proline and other hydroxyproline isomers for applications in pharmaceuticals and other industries. The ability to harness the catalytic power of these enzymes opens up new avenues for the sustainable synthesis of complex chiral molecules. frontiersin.org

Biochemical Roles and Research Applications of Dihydroxyprolines

Role in Biological Structure and Function

The hydroxylation of proline residues significantly impacts the structure and function of proteins and other biological macromolecules. The specific stereochemistry of (2S,3S)-3,4-dihydroxy-L-proline lends it distinct properties that are leveraged in nature for structural reinforcement.

Contributions to Diatom Cell Wall Integrity

Diatoms, a major group of algae, possess intricate cell walls made of silica (B1680970). The organic material associated with these silica shells is crucial for their structural integrity. Research has identified an analog of proline, specifically 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline, as a component of the cell walls of several diatom species. nih.gov This dihydroxyproline was isolated from the proteinaceous material of the cell wall of Navicula pelliculosa. nih.gov Further analysis confirmed its structure as 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline through mass spectrometry and X-ray analysis. nih.gov The presence of this modified amino acid suggests its role in the complex architecture and stability of the diatom cell wall.

Presence in Animal Adhesive Proteins

The remarkable adhesive properties of proteins secreted by marine animals, such as mussels, are of great interest for the development of biocompatible glues. These adhesive proteins are often rich in proline and its hydroxylated derivatives. nih.gov Specifically, trans-2,3-cis-3,4-dihydroxyproline has been identified as a key residue in the tandemly repeated consensus decapeptides of an adhesive protein from the blue mussel, Mytilus edulis. acs.org The hydroxylation of proline residues, including the formation of dihydroxyproline, is thought to contribute to the conformational stability and adhesive strength of these proteins. Another modified amino acid, 3,4-dihydroxy-L-phenylalanine (L-DOPA), is also recognized for its role as a covalent linker in extracellular matrix proteins. nih.gov

Biochemical Activities and Inhibitory Properties

The structural similarity of (2S,3S)-3,4-dihydroxy-L-proline to other biologically important molecules allows it to interact with and, in some cases, inhibit the function of specific enzymes.

Glycosidase Inhibition (e.g., Alpha-galactosidase)

Certain derivatives of dihydroxyproline have been shown to be effective inhibitors of glycosidase enzymes. For instance, a stereomer with the (2S,3R,4S) configuration, which shares a similar stereochemistry to (2S,3S)-3,4-dihydroxy-L-proline, acts as a competitive inhibitor of α-mannosidases. nih.gov While less potent than its (2R,3R,4S) counterpart, its inhibitory activity highlights the importance of the pyrrolidine (B122466) ring's hydroxylation pattern. nih.gov Furthermore, another related compound, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol, has been found to inhibit α-galactosidase from bovine liver with a mixed type of inhibition. nih.gov This suggests that dihydroxyproline scaffolds could be developed into selective glycosidase inhibitors.

Potential as Biochemical Probes

Due to their ability to selectively interact with and inhibit specific enzymes, dihydroxyproline derivatives hold potential as biochemical probes. For example, 3,4-dehydroproline, a related proline analog, acts as a selective inhibitor of prolyl hydroxylase. nih.gov This inhibitory action allows researchers to study the consequences of reduced proline hydroxylation on glycoprotein (B1211001) synthesis and function. nih.gov Similarly, (2S,3S)-3,4-dihydroxy-L-proline and its analogs can be utilized to investigate the active sites and mechanisms of enzymes like glycosidases and prolyl hydroxylases, providing valuable insights into their biological roles.

Precursor in Natural Product Research and Analog Synthesis

The unique stereochemistry and functional groups of (2S,3S)-3,4-dihydroxy-L-proline make it a valuable chiral building block for the synthesis of more complex molecules. Chemists have developed synthetic routes to produce this and other dihydroxyproline isomers. For example, L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline has been synthesized from D-gulonolactone and used as a building block for incorporating dihydroxyproline into peptides. nih.gov The ability to synthesize these compounds opens up avenues for creating novel analogs of natural products and for exploring their structure-activity relationships. This is particularly relevant in the development of new therapeutic agents, as many natural products with medicinal properties contain hydroxylated proline or similar structures. For instance, L-proline itself is used as a catalyst in the synthesis of various complex organic molecules. researchgate.netrsc.org

Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. (2S,3S)-3,4-dihydroxy-L-proline and its stereoisomers are exceptional scaffolds for such studies, particularly in peptide and peptidomimetic drug discovery. The hydroxyl groups at the C-3 and C-4 positions provide reactive handles for systematic chemical modification, allowing researchers to probe the structural requirements for biological interactions.

One key application is in the study of peptide conformation. The incorporation of dihydroxyproline residues into a peptide sequence can induce specific turns and folds, similar to the well-known effect of serine-proline domains. mdpi.com Researchers can evaluate the ability of a dihydroxyproline-proline domain to induce β-turns, which are crucial for molecular recognition, protein folding, and receptor binding. mdpi.com By synthesizing a library of peptides with various dihydroxyproline derivatives, it is possible to dissect the influence of each modification on the peptide's secondary structure and, consequently, its function.

A powerful strategy for generating diverse derivatives for SAR studies is "proline editing," a method developed for modifying hydroxyproline (B1673980) residues within a peptide synthesized on a solid phase. nih.gov This approach can be adapted for (2S,3S)-3,4-dihydroxy-L-proline. In this methodology, the amino acid is incorporated into a peptide, and its hydroxyl groups are subsequently modified using a range of chemical reactions. This allows for the creation of a vast number of analogs from a single peptide precursor, where the peptide backbone effectively protects the proline's amine and carboxyl groups. nih.gov

The types of derivatives that can be generated are extensive, enabling a thorough investigation of how different functionalities at the C-3 and C-4 positions affect activity. These modifications can probe steric, electronic, and hydrogen-bonding interactions with a biological target. nih.gov

Table 1: Potential Derivatives of (2S,3S)-3,4-dihydroxy-L-proline for SAR Studies (based on the Proline Editing concept nih.gov)

| Modification Type | Example Derivative Functional Group | Purpose in SAR Study |

| Stereochemical Inversion | Inversion of C-3 or C-4 hydroxyl via Mitsunobu reaction | To determine the optimal stereochemistry for activity. |

| Oxidation | 4-Oxoproline | To investigate the role of the hydroxyl as a hydrogen bond donor. |

| Fluorination | 3-Fluoro or 4-Fluoro proline | To introduce strong stereoelectronic effects and alter pKa. |

| Acylation | O-Nitrobenzoate ester | To explore steric bulk and electronic effects. |

| Ether Formation | O-Alkyl, O-Aryl ethers | To modify lipophilicity and steric hindrance. |

| Bioorthogonal Handles | Azide, Alkyne, Tetrazine | To enable subsequent conjugation with other molecules (e.g., fluorescent probes, drugs). |

| Spectroscopic Probes | Cyanophenyl ether, Fluorinated ethers (e.g., pentafluorophenyl) | To allow for analysis by IR or ¹⁹F NMR spectroscopy. |

By systematically synthesizing and testing such derivatives, researchers can build a detailed map of the structural requirements for a desired biological effect, accelerating the design of more potent and selective therapeutic agents.

Building Blocks for Complex Molecule Synthesis

The unique, densely functionalized, and stereochemically defined structure of (2S,3S)-3,4-dihydroxy-L-proline makes it a valuable chiral building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and novel materials. nih.gov Nature itself utilizes hydroxylated prolines in complex bioactive peptides; for instance, a stereoisomer of 3,4-dihydroxy-L-proline is found in the cell walls of diatoms, and trans-4-hydroxy-L-proline is a key component of the deadly toxin α-amanitin and the antifungal drug caspofungin. wikipedia.orgnih.govwikipedia.org

The primary challenge in using (2S,3S)-3,4-dihydroxy-L-proline in multi-step synthesis, particularly in peptide synthesis, is the need for an orthogonal protection scheme. The amine, carboxylic acid, and two hydroxyl groups must be selectively protected and deprotected to allow for controlled reactions at specific sites. acs.org

A typical strategy involves several key steps:

Nitrogen Protection: The amine is often protected with a group like Fluorenylmethyloxycarbonyl (Fmoc), which is stable to various reaction conditions but can be removed with a mild base. acs.org

Hydroxyl Protection: The two adjacent hydroxyl groups are commonly protected together as a cyclic acetal, such as an isopropylidene ketal (acetonide). This group is stable to many reagents but can be removed under acidic conditions. acs.orgnih.gov

Carboxylic Acid Protection: The carboxylic acid can be converted to an ester, such as an allyl ester, which can be selectively removed using palladium catalysis without affecting the other protecting groups. nih.gov

This orthogonal protection scheme allows the dihydroxyproline unit to be used as either a carboxyl component (with a free carboxylic acid) or an amino component (with a free amine) in peptide coupling reactions. nih.gov The synthesis of dipeptides containing dihydroxyproline has demonstrated the feasibility of this building block approach. nih.gov

Table 2: Example of a Protected (2S,3S)-3,4-dihydroxy-L-proline Building Block and Intermediates

| Compound/Intermediate | Key Protecting Groups | Function | Reference |

| Starting Material | D-gulonolactone | Chiral pool source for synthesis | acs.orgnih.gov |

| Protected Amine | Fmoc (Fluorenylmethyloxycarbonyl) | Base-labile protection for the nitrogen atom | acs.org |

| Protected Diol | Isopropylidene (Acetonide) | Acid-labile protection for the C3 and C4 hydroxyls | acs.orgnih.gov |

| Carboxyl Component | Free Carboxylic Acid | Ready for coupling to an amino group | nih.gov |

| Amino Component Precursor | Allyl Ester | Orthogonally protected carboxyl group, removable with Pd(0) | nih.gov |

The availability of such versatile and stereochemically pure building blocks is crucial for synthesizing complex natural products and for creating novel peptides and peptidomimetics with unique structural and functional properties. nih.govacs.org

Advanced Analytical Methodologies for Dihydroxyprolines

Chromatographic Separation and Identification

Chromatographic techniques are essential for isolating (2S,3S)-3,4-dihydroxy-L-proline from reaction mixtures or natural sources, and for separating it from its other stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and analysis of dihydroxyproline isomers. Because the different stereoisomers of 3,4-dihydroxy-L-proline have identical molecular weights and often similar polarities, their separation can be challenging.

Chiral HPLC: To separate enantiomers and diastereomers, chiral stationary phases (CSPs) are required. researchgate.netsigmaaldrich.com Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are commonly used for the chiral separation of amino acids and their derivatives. researchgate.netimpactfactor.org The separation is based on the differential formation of transient diastereomeric complexes between the solutes and the chiral selector of the stationary phase. sigmaaldrich.com

Derivatization: In some cases, derivatization is employed to enhance separation and detection. impactfactor.orgnih.gov Reacting the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDVA), creates diastereomeric pairs that can often be separated on standard reversed-phase columns (e.g., C18). nih.govunipv.it Derivatization can also be used to add a chromophore to the molecule, improving its detectability by UV detectors. impactfactor.org

The coupling of liquid chromatography with mass spectrometry (LC/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govunipv.it This hyphenated technique is ideal for the analysis of dihydroxyprolines in complex matrices.

An LC/MS system can separate a mixture of all eight possible stereoisomers of 3,4-dihydroxyproline (B1205037) (after appropriate derivatization) and provide a mass spectrum for each eluted peak. nih.govunipv.it This confirms the identity of each isomer by its molecular weight and provides structural information from its MS/MS fragmentation pattern. This method is highly sensitive and specific, making it suitable for identifying trace amounts of specific isomers in biological samples or for monitoring chemical reactions. biorxiv.org

Stereochemical Assignment Techniques

Determining the absolute and relative stereochemistry of (2S,3S)-3,4-dihydroxy-L-proline requires specific analytical approaches that can probe the three-dimensional arrangement of its atoms.

NMR Spectroscopy: As discussed (7.1.1), NMR is a primary tool for determining relative stereochemistry. The magnitude of proton-proton coupling constants (³JHH) across the C3-C4 bond can help establish the cis or trans relationship of the two hydroxyl groups. Furthermore, Nuclear Overhauser Effect (NOE) data provides definitive evidence of through-space proximity, confirming which substituents are on the same face of the five-membered ring. nih.govucl.ac.uk

Chiral Chromatography: The elution order of isomers from a chiral HPLC column can sometimes be used to infer stereochemistry, provided that the elution behavior for a known set of standards on that specific column has been established. nih.gov By comparing the retention time of the unknown sample to that of synthesized, stereochemically pure standards, an assignment can be made.

X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a molecule. nih.govspringernature.com The technique involves diffracting X-rays off a single, high-quality crystal of the compound. youtube.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined, providing an unambiguous assignment of both relative and absolute stereochemistry. criver.com While it provides definitive proof of structure, the primary challenge is often the difficulty in growing crystals of sufficient quality.

Future Research Directions and Emerging Perspectives

Discovery of Novel Biosynthetic Pathways and Enzymes

The natural occurrence of various stereoisomers of 3,4-dihydroxy-L-proline, such as the 2,3-cis-3,4-trans isomer found in diatom cell walls and the 2,3-trans-3,4-trans isomer in toxic peptides of Amanita virosa mushrooms, points to the existence of specific enzymatic machinery for their synthesis. nih.govnih.govmpg.de Future research is increasingly focused on identifying and characterizing the enzymes responsible for producing these diverse forms, including the (2S,3S) stereoisomer.

A primary area of investigation involves the large family of 2-oxoglutarate (2OG) and ferrous iron-dependent oxygenases, which are known to catalyze prolyl hydroxylation. ebi.ac.uk For instance, the ribosomal oxygenase OGFOD1 has been identified as a prolyl 3-hydroxylase that specifically produces (2S,3S)-3-hydroxyproline on Proline-62 of the ribosomal protein uS12. ebi.ac.uk The exploration of microbial genomes and metagenomic libraries is anticipated to uncover novel prolyl hydroxylases with distinct regio- and stereoselectivity, potentially leading to enzymes that can catalyze dihydroxylation to yield the (2S,3S) form. Research into bacterial metabolic pathways, such as the one in Azospirillum brasilense that metabolizes trans-3-hydroxy-L-proline, could also reveal enzymes like dehydratases and reductases that might be engineered for synthetic purposes. nih.govresearchgate.net

| Enzyme Class | Function | Potential Relevance to (2S,3S)-3,4-dihydroxy-L-proline |

| Prolyl 4-Hydroxylases (P4Hs) | Catalyze the formation of (2S,4R)-4-hydroxyproline. | Understanding the mechanism could aid in engineering enzymes for 3,4-dihydroxylation. |

| Prolyl 3-Hydroxylases (P3Hs) | Catalyze the formation of (2S,3S)-3-hydroxyproline. | These enzymes provide a direct precedent for hydroxylation at the C3 position with the correct stereochemistry. OGFOD1 is a key example. ebi.ac.uk |

| Dioxygenases | A broad class of enzymes that utilize molecular oxygen to hydroxylate substrates. | Screening for novel dioxygenases from diverse natural sources may yield enzymes capable of producing the target compound. |

| Dehydratases/Reductases | Involved in bacterial metabolism of hydroxyprolines. | Could be harnessed in engineered pathways to convert precursors into the desired dihydroxyproline. nih.gov |

Development of Chemoenzymatic Cascades for Efficient Synthesis

The limitations and complexities of purely chemical syntheses of stereospecifically hydroxylated prolines have spurred interest in developing more efficient chemoenzymatic cascades. These processes combine the precision of biocatalysis with the versatility of chemical reactions. Future efforts will likely focus on creating multi-enzyme pathways, potentially housed within a single microbial host, to convert simple precursors into (2S,3S)-3,4-dihydroxy-L-proline.

Inspired by the successful in-vivo production of other noncanonical amino acids like D-p-hydroxyphenylglycine, researchers are exploring the assembly of novel enzymatic pathways. nih.gov Such a cascade for dihydroxyproline could involve an engineered P4H enzyme that accepts 3-hydroxyproline (B1217163) as a substrate or a novel dioxygenase that performs sequential hydroxylations. The development of one-pot chemoenzymatic processes, where biocatalytic steps are seamlessly integrated with chemical transformations, represents a key goal for achieving scalable and sustainable production. nih.gov

Rational Design of Dihydroxyproline-Containing Peptides and Mimics

The incorporation of proline and its analogs into peptides is a powerful strategy for constraining conformation and modulating biological activity. sigmaaldrich.com The two hydroxyl groups of (2S,3S)-3,4-dihydroxy-L-proline offer unique opportunities for rational peptide design by introducing specific hydrogen bonding patterns and altering the puckering of the pyrrolidine (B122466) ring.

One emerging application is the use of dihydroxyproline to mimic other dipeptide domains. For example, research has shown that a dihydroxyproline-proline sequence can be incorporated into synthetic peptides to induce the formation of β-turns, structurally mimicking serine-proline domains which are crucial in protein folding and molecular recognition. mdpi.com The hydroxyl groups can form hydrogen bonds similar to those established by the serine side chain, influencing the peptide backbone's secondary structure. mdpi.com The development of peptidomimetics containing modified prolines is a growing field, with applications ranging from enzyme inhibitors to novel therapeutics. nih.govchimia.ch

| Peptide Design Strategy | Purpose | Key Findings |

| β-Turn Induction | To mimic the structural role of serine-proline (SP) domains in peptides. mdpi.com | Dihydroxyproline can form hydrogen bonds that favor the formation of β-turns, influencing peptide chain folding. mdpi.com |

| Conformational Restriction | To reduce the conformational flexibility of a peptide chain, potentially increasing receptor affinity or stability. | The rigid structure of the proline ring, further constrained by dihydroxylation, limits the available conformational space. sigmaaldrich.com |

| Peptidomimetic Development | To create non-peptide molecules that mimic the structure and function of bioactive peptides. | Dihydroxyproline serves as a valuable scaffold for creating enzyme inhibitors and other therapeutic agents. nih.govacs.org |

Exploration of Unconventional Biological Roles

While hydroxyprolines are best known as structural components of collagen and plant cell wall proteins, research is uncovering more specialized and unconventional roles. Different stereoisomers of 3,4-dihydroxy-L-proline have been identified as key components in potent natural products, suggesting that the (2S,3S) isomer may also possess unique bioactivity.

For instance, 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline is a component of virotoxins, a group of toxic peptides found in the Amanita virosa mushroom. nih.govmpg.de Its presence is crucial for the peptide's toxic activity. In a completely different biological context, trans-2,3-cis-3,4-dihydroxyproline has been identified as a residue in the adhesive proteins of the marine mussel Mytilus edulis. acs.org This discovery highlights a role in bioadhesion. Future research will likely screen (2S,3S)-3,4-dihydroxy-L-proline and peptides containing it for a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties, moving beyond its traditional structural considerations.

Applications in Advanced Materials and Biomimetic Systems Research

The discovery of a 3,4-dihydroxyproline (B1205037) isomer in the adhesive proteins of marine mussels opens a new frontier for its application in materials science. acs.org Mussel adhesion is largely attributed to the presence of 3,4-dihydroxy-L-phenylalanine (DOPA), whose catechol side chain is critical for surface bonding and cohesive cross-linking. The structural similarity of dihydroxyproline to DOPA suggests it may play a related role in adhesion chemistry.

Future research in this area will focus on several key aspects:

Biomimetic Adhesives: Synthesizing polymers and peptides that incorporate (2S,3S)-3,4-dihydroxy-L-proline to create novel underwater adhesives and coatings. The dihydroxy functionality could be exploited for covalent cross-linking or strong interfacial bonding to various surfaces.

Hydrogel Formation: Using the hydroxyl groups to form cross-linked hydrogel networks for applications in tissue engineering and drug delivery.

Self-Assembling Systems: Designing peptides containing dihydroxyproline that can self-assemble into ordered nanostructures, such as fibers or films, for advanced materials applications.

By harnessing the unique chemical properties of (2S,3S)-3,4-dihydroxy-L-proline, researchers aim to develop new biomimetic systems with advanced functionalities inspired by nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-3,4-dihydroxy-L-proline, and how do they address diastereoselectivity?

- The synthesis typically begins with trans-4-hydroxy-L-proline derivatives. For example, NaBH₄ reduction of precursor compounds yields diastereomeric alcohols, with diastereomeric ratios (dr) controlled by reaction conditions. In one protocol, reduction of compound [170] achieved an 85% yield with dr = 12:1, while a similar reduction of [168] gave a lower dr = 2.5:1 . Protecting groups like TBS (tert-butyldimethylsilyl) are introduced via TBSOTf to stabilize intermediates, followed by hydrogenolysis to yield the final product .

Q. How is (2S,3S)-3,4-dihydroxy-L-proline characterized structurally, and what spectroscopic methods are critical for confirming its stereochemistry?

- Key techniques include:

- NMR spectroscopy : To resolve stereochemistry via coupling constants and NOE correlations.

- X-ray crystallography : For unambiguous determination of absolute configuration (e.g., bond angles and torsion angles described in crystal structures) .

- Mass spectrometry : Exact mass determination (e.g., 147.04326 for related hydroxyprolines) .

Q. What are the known biological roles of (2S,3S)-3,4-dihydroxy-L-proline in natural systems?

- It is a component of animal adhesive proteins and a precursor in biosynthetic pathways for glycosidase inhibitors with anticancer/antiviral potential . In fungi like Glarea lozoyensis, it is incorporated into echinocandins, a class of antifungal lipopeptides .

Advanced Research Questions

Q. How can experimental design optimize diastereoselectivity during the synthesis of (2S,3S)-3,4-dihydroxy-L-proline analogues?

- Strategies include:

- Substrate pre-organization : Using steric or electronic effects to bias reduction pathways.

- Catalytic asymmetric methods : Transition metal catalysts or organocatalysts to enhance dr.

- Protecting group tuning : For example, TBS groups improve stability but may require post-synthesis deprotection .

- Example : NaBH₄ reduction of [170] achieved dr = 12:1, whereas [168] yielded dr = 2.5:1, highlighting substrate-dependent selectivity .

Q. What methodologies resolve contradictions in reported enzymatic activities of hydroxyproline derivatives?

- Discrepancies arise from stereochemical variations. For instance, (2S,3S,4R)-3,4-dihydroxy-L-proline acts as a glycosidase inhibitor, while its diastereomer (2S,3S,4S) lacks activity . To address inconsistencies:

- Substrate specificity assays : Compare enzyme kinetics (e.g., PaLhpI activity on cis-3-hydroxy-L-proline vs. 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline) .

- Coupled enzyme systems : Use Δ1-pyrroline-2-carboxylate reductase to confirm product identity in complex reactions .

Q. How does stereochemistry influence the structure-activity relationship (SAR) of (2S,3S)-3,4-dihydroxy-L-proline in drug discovery?

- Case Study : Diastereomers (2S,3S,4R) and (2S,3S,4S) exhibit divergent bioactivities. The 3S,4S configuration in pneumocandin B0 (a caspofungin precursor) is critical for antifungal activity, while 3R,4R analogues are inactive .

- Methodology :

- Stereoselective synthesis to generate analogues.

- Enzymatic assays (e.g., glycosidase inhibition IC₅₀ measurements) .

- Molecular docking to probe binding interactions with target proteins.

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to confirm configuration .

- Enzyme Assays : Pair kinetic studies with LC-MS or NMR to validate reaction products .

- Literature Review : Prioritize peer-reviewed synthesis protocols (e.g., theses, Scientific Reports) over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.